molecular formula C12H9NO B11908881 3-(5-Methylfuran-2-yl)benzonitrile CAS No. 253679-33-3

3-(5-Methylfuran-2-yl)benzonitrile

Cat. No.: B11908881
CAS No.: 253679-33-3
M. Wt: 183.21 g/mol
InChI Key: MBASCGOHLGYOFI-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)benzonitrile is an aromatic compound that features a furan ring substituted with a methyl group at the 5-position and a benzonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(5-Methylfuran-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

CAS No.

253679-33-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)benzonitrile

InChI

InChI=1S/C12H9NO/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3

InChI Key

MBASCGOHLGYOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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